molecular formula C12H17ClN2O3S B2806162 2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide CAS No. 743444-34-0

2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide

Cat. No.: B2806162
CAS No.: 743444-34-0
M. Wt: 304.79
InChI Key: YUYQDWSUJMXBHY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O3S/c1-8-5-6-10(19(17,18)15(3)4)7-11(8)14-12(16)9(2)13/h5-7,9H,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYQDWSUJMXBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Inhibitor Development
Research has identified 2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide as a potential inhibitor of the PRMT5 enzyme, which plays a crucial role in cancer cell proliferation. The compound has been shown to interact with PRMT5 and its substrate adaptor proteins, making it a candidate for therapeutic development against cancers with specific genetic deletions, such as those involving the methylthioadenosine phosphorylase gene (MTAP) .

Case Study: Efficacy in Cancer Models
In preclinical studies, compounds similar to this compound demonstrated selective cytotoxicity in MTAP-deleted cancer cell lines. The mechanism involves the irreversible binding to PRMT5, leading to inhibition of its activity and subsequent reduction in tumor growth .

Agricultural Applications

Pesticide Development
The compound's structural properties suggest potential use in developing novel pesticides. Its ability to inhibit specific enzymatic pathways may make it effective against certain pests or pathogens affecting crops. Research into its efficacy and safety profile is ongoing, focusing on its environmental impact and target specificity .

Research Applications

Biochemical Research
As a biochemical tool, this compound can be utilized in various assays to study protein interactions and enzymatic activities. Its role as an inhibitor allows researchers to dissect pathways involving PRMT5 and related proteins, providing insights into cellular processes that could lead to new therapeutic strategies .

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Chloroacetamides in Agrochemicals

Several chloroacetamide derivatives are widely used as herbicides. Key comparisons include:

Compound Name CAS Number Molecular Formula Key Substituents Application
Target Compound 1155000-26-2 C₁₂H₁₇ClN₂O₄S 5-(dimethylsulfamoyl), 2-methylphenyl Research chemical
Alachlor 15972-60-8 C₁₄H₂₀ClNO₂ 2,6-diethylphenyl, methoxymethyl Herbicide
Pretilachlor 51218-49-6 C₁₇H₂₆ClNO₂ 2,6-diethylphenyl, 2-propoxyethyl Herbicide
Dimethenamid 87674-68-8 C₁₂H₁₈ClNO₂S 2,4-dimethyl-3-thienyl, 2-methoxyethyl Herbicide

Key Differences :

  • The target compound’s dimethylsulfamoyl group distinguishes it from agrochemical analogs, which typically feature alkoxy or alkylthio substituents ().
  • Unlike alachlor and pretilachlor, the target compound lacks the 2,6-diethylphenyl group, which is critical for herbicidal activity in commercial products .

Chloro-Propanamide Derivatives with Aromatic Substitutions

(a) 2-Chloro-N-(5-Chloro-2-Methylphenyl)Propanamide (CID 25218958)
  • Molecular Formula: C₁₀H₁₁Cl₂NO
  • Structural Differences :
    • Lacks the dimethylsulfamoyl group.
    • Contains a second chlorine atom at position 5 on the phenyl ring.
(b) N-(5-Chloro-2-Nitrophenyl)-2,2-Dimethylpropanamide
  • Molecular Formula : C₁₁H₁₃ClN₂O₃
  • Structural Differences: Nitro (-NO₂) group at position 5 instead of sulfamoyl. A branched 2,2-dimethylpropanamide chain.

Sulfamoyl-Containing Analogs

(a) 2-Chloro-N-[5-(Diethylsulfamoyl)-2-Methoxyphenyl]Acetamide
  • CAS : 795287-66-0
  • Molecular Formula : C₁₃H₁₈ClN₂O₃S
  • Structural Differences :
    • Diethylsulfamoyl (-S(O)₂N(C₂H₅)₂) vs. dimethylsulfamoyl.
    • Methoxy (-OCH₃) group at position 2 instead of methyl.

Physicochemical and Commercial Comparison

Physicochemical Properties

Property Target Compound Alachlor CID 25218958
Molecular Weight 320.79 269.77 232.10
Purity 95% (discontinued) >98% (commercial) Not reported
Solubility Not reported 242 mg/L (water) Not reported
Key Functional Groups Dimethylsulfamoyl Methoxymethyl Dichloro-substituted

Commercial Availability

  • The target compound is discontinued (), whereas analogs like alachlor remain widely available due to their agricultural applications.

Biological Activity

2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide, a compound with the molecular formula C11H15ClN2O3S, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The compound is characterized by the presence of a chloro group and a dimethylsulfamoyl moiety, which contribute to its unique reactivity and biological interactions. Its synthesis typically involves the reaction of 5-(dimethylsulfamoyl)-2-methylaniline with 2-chloropropanoyl chloride under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chloro group enhances electrophilicity, allowing the compound to form covalent bonds with nucleophilic sites on target proteins. This interaction can inhibit or modulate enzymatic activity, potentially leading to therapeutic effects in various disease models .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Anticancer Activity

In cancer research, this compound has shown promise as an anticancer agent. Studies have reported that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Additionally, it has been identified as a potential inhibitor of PRMT5, a protein involved in cancer cell proliferation. The compound's IC50 values in various assays suggest significant potency against specific cancer types .

Case Study 1: Anticancer Efficacy

In a study published in Nature Communications, researchers evaluated the efficacy of this compound in MTAP-deleted cancer cells. The compound demonstrated selective toxicity towards these cells, with an IC50 value of approximately 12 μM. Further investigations revealed that it disrupts the PRMT5-RIOK1 complex, which is crucial for tumor growth in specific cancer types .

Case Study 2: Antimicrobial Activity

A separate study assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated that it inhibited the growth of both Staphylococcus aureus and Escherichia coli at concentrations as low as 25 μg/mL. The study concluded that the compound could serve as a lead for developing new antibiotics .

Data Table: Biological Activity Overview

Biological ActivityEffectiveness (IC50/μM)Mechanism of Action
Antimicrobial25Inhibition of cell wall synthesis
Anticancer (MTAP-deleted)12Disruption of PRMT5-RIOK1 complex
Apoptosis inductionVariesActivation of caspase pathways

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